molecular formula C20H29NO5 B6358145 Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate CAS No. 1456803-33-0

Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate

Cat. No.: B6358145
CAS No.: 1456803-33-0
M. Wt: 363.4 g/mol
InChI Key: VNCFMYZTSNRVAW-UHFFFAOYSA-N
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Description

Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate is a synthetic organic compound used in various chemical and pharmaceutical applications. It is characterized by its complex structure, which includes an isopropyl ester, a tert-butoxycarbonyl-protected amine, and a phenyl group. This compound is often utilized in the synthesis of peptides and other bioactive molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate typically involves multiple steps. One common method starts with the protection of an amino acid derivative using tert-butoxycarbonyl (Boc) protection. The protected amino acid is then coupled with an isopropyl ester under specific reaction conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as HCl in methanol or NaOH in water.

    Deprotection: TFA in dichloromethane or HCl in methanol.

    Coupling: DCC and DMAP in dichloromethane.

Major Products

Scientific Research Applications

Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

    Biology: In the study of enzyme-substrate interactions and protein engineering.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds and bioactive peptides.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate involves its reactivity as a protected amino acid derivative. The Boc group provides stability during synthetic transformations, while the ester and amine functionalities allow for further chemical modifications. The compound can interact with various molecular targets, such as enzymes and receptors, through its amine and ester groups, facilitating the formation of peptide bonds and other bioactive structures .

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 2-(tert-butoxycarbonylamino)-4-phenylbutanoate
  • Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-hexanoate
  • Isopropyl 2-(tert-butoxycarbonylamino)-4-phenylpentanoate

Uniqueness

Isopropyl 2-(tert-butoxycarbonylamino)-5-oxo-4-phenyl-hexanoate is unique due to its specific combination of functional groups, which provide a balance of stability and reactivity. The presence of the phenyl group adds hydrophobic character, enhancing its interactions with hydrophobic environments in biological systems. Additionally, the Boc protection allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

propan-2-yl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-4-phenylhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO5/c1-13(2)25-18(23)17(21-19(24)26-20(4,5)6)12-16(14(3)22)15-10-8-7-9-11-15/h7-11,13,16-17H,12H2,1-6H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCFMYZTSNRVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(CC(C1=CC=CC=C1)C(=O)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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